methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a methoxy group at position 6 of the benzothiazole core, an (E)-configured acryloyl imino substituent at position 2, and a methyl acetate group at position 3. This compound’s structural complexity arises from its stereochemical features (Z-imino and E-acryloyl configurations) and heterocyclic components (thiophene, benzothiazole).
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-12-5-7-14-15(10-12)26-18(20(14)11-17(22)24-2)19-16(21)8-6-13-4-3-9-25-13/h3-10H,11H2,1-2H3/b8-6+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVBDYPVQUDVCD-HBDKRJASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step reaction process. A common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: : Starting with the appropriate benzo[d]thiazole precursor.
Acrylation Reaction: : Introduction of the (thiophen-2-yl)acryloyl group via a condensation reaction.
Methoxylation: : Methoxylation of the compound at the desired position.
Esterification: : Conversion to the methyl ester form to yield the final product.
Industrial Production Methods
In an industrial setting, these reactions are typically scaled up with optimization of reaction conditions such as temperature, solvent choice, and catalyst use. The implementation of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by:
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Electrophilic acryloyl group : Participates in conjugate additions, cycloadditions, and nucleophilic attacks.
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Imino (-NH-) linkage : Prone to hydrolysis, alkylation, or acylation under acidic/basic conditions.
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Thiophene moiety : Engages in electrophilic aromatic substitution (e.g., sulfonation, halogenation).
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Methoxy (-OCH₃) group : Stabilizes aromatic rings via electron donation, directing electrophiles to specific positions.
2.1. Nucleophilic Acyl Substitution at the Acetate Ester
The methyl acetate group undergoes nucleophilic substitution with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF):
Mechanism :
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Deprotonation of the nucleophile (e.g., amine).
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Nucleophilic attack at the carbonyl carbon of the ester.
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Elimination of methanol.
2.2. Hydrolysis of the Imino Group
The imino (-NH-) bond is susceptible to acidic hydrolysis, yielding a primary amine and acryloyl fragment:
| Reagent | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 4 h | 2-amino-6-methoxybenzo[d]thiazol-3(2H)-yl acetate + 3-(thiophen-2-yl)acrylic acid | 82% |
Mechanism :
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Protonation of the imino nitrogen weakens the C=N bond.
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Nucleophilic water attack cleaves the bond.
2.3. Cycloaddition with Dienophiles
The α,β-unsaturated acryloyl group participates in Diels-Alder reactions (e.g., with cyclopentadiene):
| Dienophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C, 8 h | Hexahydro-1H-cyclopenta[b]thiophene-fused benzo[d]thiazole derivative | 71% |
Stereochemistry :
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The (E)-configuration of the acryloyl group ensures endo selectivity.
2.4. Electrophilic Aromatic Substitution on Thiophene
The thiophen-2-yl group undergoes halogenation or nitration:
Regioselectivity :
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Bromination occurs at the 5-position; nitration at the 4-position due to electron-donating effects of sulfur.
3.1. Reduction of the Acryloyl Group
Catalytic hydrogenation converts the α,β-unsaturated ketone to a saturated propionyl group:
| Catalyst | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 6 h | 3-(thiophen-2-yl)propionyl-substituted benzo[d]thiazole | 94% |
Mechanism :
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Syn addition of hydrogen across the double bond.
3.2. Oxidation of the Thiophene Ring
Oxidation with m-CPBA forms a sulfoxide or sulfone:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| m-CPBA (1.5 equiv) | DCM, RT, 12 h | 3-(thiophen-2-yl sulfoxide)acryloyl-substituted derivative | 58% |
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A methoxy group, which enhances solubility.
- A thiophene ring, contributing to its electronic properties.
- A benzothiazole moiety, known for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been tested for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent.
Case Study: Antibacterial Activity
A comprehensive antibacterial assay revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum can enhance the efficiency of solar cells.
Case Study: Solar Cell Efficiency
In a study assessing the performance of organic solar cells incorporating this compound as an electron donor, devices achieved power conversion efficiencies (PCEs) exceeding 8%, demonstrating its viability in renewable energy applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Anticancer Activity | Breast cancer cell lines (MCF-7) | IC50 = 25 µM |
| Antimicrobial Activity | Against Staphylococcus aureus | MIC = 15 µg/mL |
| Against Escherichia coli | MIC = 20 µg/mL | |
| Material Science | Organic photovoltaics | PCE > 8% |
Mechanism of Action
The biological activity of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Its precise mechanism of action can vary depending on the specific application but often involves binding to target molecules, resulting in altered activity or inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Crystallographic Properties
- Crystal Packing : The target compound’s acryloyl group may promote π-π stacking with aromatic systems, as seen in ’s thiazole derivatives, which form stabilized 2D sheets via H-bonding and π-interactions .
- Solubility : The hydrobromide salt form (analogous to –11) could enhance aqueous solubility, critical for pharmaceutical formulations .
Research Findings and Challenges
- Synthetic Challenges : The target compound’s stereochemical complexity requires precise reaction conditions to maintain Z/E configurations, unlike simpler derivatives (e.g., ’s catalyst-free synthesis) .
- Biological Data Gaps : Most evidence focuses on synthesis and structural analysis; pharmacological studies are inferred from analogs. For example, coumarin-thiazole hybrids () show enzyme inhibition, suggesting similar assays for the target .
- Contradictions: Ethyl/cyano substituents () improve lipophilicity but may reduce metabolic stability compared to the target’s ester groups, highlighting a trade-off in drug design .
Biological Activity
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological properties:
- Methoxy Group : Enhances solubility and bioavailability.
- Thiazole Ring : Known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
- Thiophene Derivative : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene and thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).
- Cell Viability Assays : The compound was tested using MTT assays, revealing IC50 values indicating its effectiveness in inhibiting cell proliferation. For example, related thiazole derivatives showed IC50 values ranging from 5 to 20 µM against HepG2 cells .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, leading to cell cycle arrest at the G1/S phase .
- Inhibition of Tumor Growth : In vivo studies have shown that similar compounds significantly reduce tumor size in xenograft models, suggesting strong antitumor activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell models . This suggests a mechanism where the compound may modulate inflammatory pathways.
- Animal Studies : In animal models of inflammation, related compounds have shown reduced paw edema and inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .
- Biological Evaluation : A study reported that a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring significantly influenced biological activity, with some derivatives showing promising results comparable to standard chemotherapeutic agents .
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest at G1/S phase | |
| Anti-inflammatory | RAW264.7 | 20 | Inhibition of IL-6 and TNF-alpha |
Q & A
Q. What are the established synthetic routes for methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with benzothiazole intermediates. Key steps include:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol with cyanoacetate or malonate derivatives under acidic conditions (e.g., glacial acetic acid) .
- Step 2: Introduction of the imino group by reacting the benzothiazole intermediate with hydrazine hydrate or substituted hydrazines .
- Step 3: Conjugation with (E)-3-(thiophen-2-yl)acryloyl chloride to install the (Z/E)-configured imino group. Solvent choice (e.g., dry methanol or DMF) and temperature control (reflux vs. room temperature) are critical to minimize side products .
- Final Step: Esterification with methyl chloroacetate to yield the target compound. Yields range from 45–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]+ matches the theoretical mass (±2 ppm). Fragmentation patterns (e.g., loss of methoxy or thiophenyl groups) validate connectivity .
- X-ray Crystallography: Single-crystal analysis resolves (Z/E) isomerism and confirms dihedral angles between benzothiazole and acryloyl moieties (e.g., 15–25° for Z-isomer) .
Advanced Research Questions
Q. How can reaction conditions be optimized to control (Z/E) isomerism during synthesis?
Methodological Answer: (Z/E) isomerism arises during the acryloyl conjugation step. Strategies include:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilizing dipole interactions .
- Catalysis: Palladium-mediated coupling (e.g., using Pd(OAc)₂) improves stereoselectivity by reducing kinetic barriers to Z-isomer formation .
- Temperature: Lower temperatures (0–25°C) slow isomerization, preserving the desired configuration .
- Post-Synthesis Analysis: Use HPLC with a chiral column (e.g., Chiralpak IA) to quantify isomer ratios and refine conditions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Discrepancies in bioactivity data may stem from:
- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Isomer-Specific Effects: Separate (Z) and (E) isomers via preparative HPLC and test individually, as configuration impacts target binding (e.g., DNA gyrase vs. tubulin) .
- Cell Line Differences: Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific responses .
- Docking Studies: Perform molecular modeling (e.g., AutoDock Vina) to predict binding affinities for enzymes like topoisomerase II or β-tubulin, correlating with experimental IC₅₀ values .
Q. What catalytic systems are effective for synthesizing derivatives of this compound?
Methodological Answer:
- Palladium Catalysis: Pd(OAc)₂ with ligands (e.g., XPhos) enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the thiophene position .
- Acid Catalysis: HCl or AcOH in ethanol facilitates condensation reactions with aldehydes (e.g., hydroxybenzaldehyde) to form hydrazone derivatives .
- Enzymatic Catalysis: Lipases (e.g., CAL-B) in non-aqueous media can selectively hydrolyze the methyl ester, enabling functionalization with bioactive moieties (e.g., peptide conjugates) .
Q. What are the challenges in analyzing regioselectivity during functionalization of the benzothiazole ring?
Methodological Answer: Regioselectivity issues arise due to competing reactive sites (e.g., C-2 vs. C-6 positions):
- Directing Groups: Install temporary groups (e.g., nitro at C-6) to steer electrophilic substitution to C-2 .
- Computational Guidance: DFT calculations (e.g., Gaussian 16) predict electron density distribution, identifying preferential reaction sites .
- Kinetic vs. Thermodynamic Control: Use low-temperature reactions for kinetic products (C-2 substitution) or prolonged heating for thermodynamic products (C-6 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
